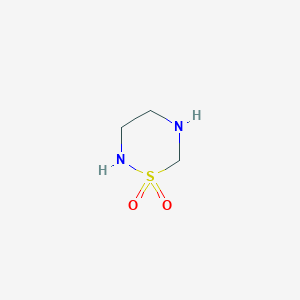

1,2,5-Thiadiazinane 1,1-dioxide

Description

Structural Diversity and Isomeric Considerations within Thiadiazinane 1,1-dioxide Systems

The thiadiazinane ring system can exist in several isomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms within the six-membered ring. wikipedia.org The most common and extensively studied isomers include 1,2,4-thiadiazine and 1,2,6-thiadiazine. wikipedia.org

The structural arrangement of heteroatoms profoundly influences the chemical and physical properties of the molecule, including its polarity, stability, and potential biological activity. For instance, the 1,2,4-thiadiazinane 1,1-dioxide scaffold has been a cornerstone in the development of potent enzyme inhibitors. acs.orgresearchgate.netnih.gov In contrast, derivatives of 1,2,6-thiadiazine-1,1-dioxides have been investigated for a range of different biological effects. google.com The diversity among these isomers underscores the importance of precise structural definition in heterocyclic chemistry.

The table below outlines the key isomers of thiadiazinane 1,1-dioxide, highlighting the distinct arrangement of their heteroatoms.

| Isomer | Nitrogen Positions | Sulfur Position |

| 1,2,4-Thiadiazinane 1,1-dioxide | 2, 4 | 1 |

| 1,2,5-Thiadiazinane 1,1-dioxide | 2, 5 | 1 |

| 1,2,6-Thiadiazinane 1,1-dioxide | 2, 6 | 1 |

| 1,3,4-Thiadiazinane 1,1-dioxide | 3, 4 | 1 |

| 1,3,5-Thiadiazinane 1,1-dioxide | 3, 5 | 1 |

This table illustrates the main positional isomers of the thiadiazinane 1,1-dioxide ring system.

Historical Context and Evolution of Thiadiazinane Ring System Research

Research into thiadiazine derivatives has a rich history, with certain isomers attracting significant scientific interest over the decades. The study of 1,2,4-thiadiazine 1,1-dioxide derivatives, for example, dates back to the 1940s. uomustansiriyah.edu.iq However, despite this early start, the exploration of the pharmacological potential of this nucleus has been described as relatively limited, prompting more recent and comprehensive reviews to consolidate findings and identify future research directions. uomustansiriyah.edu.iq

A significant milestone in the study of this ring system was the discovery and development of Verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor based on a 3-imino-1,2,4-thiadiazinane 1,1-dioxide core. acs.orgnih.govacs.org This compound entered late-stage clinical trials for the treatment of Alzheimer's disease, bringing substantial attention to the therapeutic potential of the 1,2,4-thiadiazinane 1,1-dioxide scaffold. acs.orgresearchgate.netnih.gov

In contrast, the research trajectory for the this compound isomer is far less defined. While its five-membered analogue, 1,2,5-thiadiazole (B1195012) 1,1-dioxide, has been the subject of synthetic and structural studies, the six-membered ring system remains comparatively obscure in the scientific literature. nih.govresearchgate.netnih.gov Reports specifically detailing the synthesis or properties of unsubstituted this compound are scarce, suggesting it is a less explored area of heterocyclic chemistry. biointerfaceresearch.com

Significance of the 1,1-Dioxide Moiety in Heterocyclic Chemistry

The presence of the 1,1-dioxide, or sulfonyl, group is a critical feature that imparts unique properties to the thiadiazinane ring. The sulfonyl group is strongly electron-withdrawing and can form hydrogen bonds, which are crucial for molecular interactions with biological targets. nih.govresearchgate.net

Key characteristics imparted by the sulfonyl group include:

Increased Polarity and Stability: The SO2 group enhances the polarity of the molecule and is structurally robust. researchgate.net

Hydrogen Bond Acceptance: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating binding to enzyme active sites. nih.govresearchgate.net

Modulation of Physicochemical Properties: Incorporating a sulfonyl group can influence a molecule's pKa. For example, the iminothiadiazinane dioxide core in Verubecestat has a lower pKa compared to its iminopyrimidinone counterpart, a property that may contribute to reduced susceptibility to efflux by proteins like P-glycoprotein (Pgp). acs.org

Bioisosteric Replacement: The cyclic sulfamide (B24259) moiety (as found in thiadiazinane 1,1-dioxides) is often considered a bioisostere of other functional groups, such as ureas, allowing for the modification of a molecule's properties while retaining its intended biological activity.

The tense chemical structure and functionality of the sulfonyl group make it a valuable component in the design of therapeutic agents, influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. nih.govresearchgate.net

Scope and Academic Relevance of the Research Area

The academic and industrial relevance of thiadiazinane 1,1-dioxides is largely driven by their proven and potential applications in medicinal chemistry. The extensive research into 1,2,4-thiadiazinane 1,1-dioxides as BACE1 inhibitors for Alzheimer's disease exemplifies the high therapeutic potential of this heterocyclic family. researchgate.netacs.org

Furthermore, related heterocyclic systems have shown a broad range of biological activities. For instance, derivatives of 1,2,5-thiadiazolidin-3-one 1,1-dioxide (a five-membered ring) have been synthesized and evaluated as potent inhibitors of serine proteases like human leukocyte elastase. nih.gov Substituted 1,2,5-thiadiazolidine 1,1-dioxides have also been investigated for their antimicrobial properties. nih.gov

The demonstrated success of the 1,2,4- and 1,2,6-isomers, along with related five-membered rings, highlights a significant opportunity in the field. The relative obscurity of this compound suggests that it is an underexplored scaffold. Given that even subtle changes in the arrangement of heteroatoms can lead to novel biological activities, the synthesis and characterization of the 1,2,5-isomer and its derivatives present a promising and relevant area for future academic and pharmaceutical research. biointerfaceresearch.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H8N2O2S |

|---|---|

Molecular Weight |

136.18 g/mol |

IUPAC Name |

1,2,5-thiadiazinane 1,1-dioxide |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)3-4-1-2-5-8/h4-5H,1-3H2 |

InChI Key |

IXAZIGSJNTYTGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNS(=O)(=O)CN1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1,2,5 Thiadiazinane 1,1 Dioxide and Analogs

Classical Cyclization Approaches to the Thiadiazinane Ring System

Traditional methods for the synthesis of the 1,2,5-thiadiazinane 1,1-dioxide ring system primarily rely on cyclocondensation reactions to form the core heterocyclic structure. These approaches involve the reaction of precursors bearing the requisite nitrogen and carbon atoms with a source of the sulfonyl group.

Condensation Reactions with Sulfamide (B24259) Derivatives

The condensation of sulfamide with dicarbonyl compounds is a well-established method for the synthesis of related sulfur-nitrogen heterocycles. For the preparation of five-membered 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the reaction of 1,2-diketones with sulfamide is a common strategy. nih.gov This reaction typically proceeds via acid catalysis to facilitate the dehydration and subsequent ring closure.

While not explicitly detailed for this compound, a logical extension of this methodology would involve the use of 1,3-dicarbonyl compounds or their synthetic equivalents as starting materials. The reaction of a 1,3-dielectrophile with sulfamide would be expected to yield the desired six-membered ring.

Ring Closure Strategies Involving Diamines and Sulfonyl Donors

A versatile and widely employed method for the synthesis of cyclic sulfamides is the reaction of a diamine with a sulfonyl donor. For the construction of the this compound ring, this would involve the cyclization of a 1,3-diamine with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The general reaction is as follows:

H₂N-(CH₂)₃-NH₂ + SO₂Cl₂ → this compound + 2 HCl

This approach offers the advantage of readily available starting materials and straightforward reaction conditions. The choice of solvent and base can be optimized to improve yields and facilitate product isolation.

One-Pot Reaction Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. For the synthesis of cyclic sulfamides, one-pot procedures have been developed that combine multiple reaction steps into a single operation. For instance, a one-pot method for the synthesis of cyclic sulfamides has been reported involving a base-promoted bis-alkylation of tert-butyl (N-alkylsulfamoyl)carbamates with electron-deficient allyl bromides, which proceeds via an alkylation/aza-Michael cascade reaction. nu.edu.kz

In the context of this compound, a potential one-pot protocol could involve the in-situ formation of a sulfamoyl chloride derivative followed by its reaction with a 1,3-diamine. Another approach could be a three-component reaction involving an amine, a source of a three-carbon unit, and a sulfonylating agent. The synthesis of the isomeric 1,2,4-thiadiazinane 1,1-dioxides has been achieved through a three-component reaction of β-aminoethane sulfonamides with a methylene (B1212753) donor like formaldehyde (B43269) or dichloromethane. rsc.orgnih.gov A similar strategy, adapted for a 1,3-diamine precursor, could potentially yield the 1,2,5-thiadiazinane ring system.

Advanced and Stereoselective Synthetic Pathways

To address the limitations of classical methods, such as harsh reaction conditions and lack of stereocontrol, advanced synthetic pathways have been explored. These include electrochemical and microwave-assisted techniques, which can offer milder conditions, faster reaction times, and improved yields.

Electrochemical Synthesis for Thiadiazinane Formation

Electrochemical methods provide a green and efficient alternative to traditional chemical oxidants and reductants. While the direct electrochemical synthesis of this compound has not been extensively reported, related electrochemical transformations suggest its feasibility. For example, a one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH₄I has been developed. beilstein-journals.orgnih.gov This demonstrates the power of electrochemistry in constructing sulfur-nitrogen heterocycles.

More relevantly, an electrochemical migratory cyclization of N-acylsulfonamides has been reported to produce benzoxathiazine dioxides, which are six-membered rings containing a sulfonyl group. This process highlights the potential for intramolecular electrochemical cyclizations to form such ring systems. The proposed mechanism involves the generation of a radical cation and subsequent intramolecular cyclization. A similar strategy applied to an appropriately designed N-(3-aminopropyl)sulfonamide derivative could potentially lead to the formation of this compound.

Microwave-Assisted Organic Synthesis of Thiadiazinanes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. mdpi.com The application of microwave irradiation can significantly reduce reaction times compared to conventional heating.

While a specific microwave-assisted synthesis of this compound is not prominently featured in the literature, the synthesis of related structures has been successfully achieved using this technology. For example, the development of a microwave-assisted, intermolecular SₙAr protocol for the synthesis of a 126-member benzothiaoxazepine-1,1-dioxide library has been reported. nih.gov Additionally, a multi-component one-pot synthesis of nih.govnu.edu.kznih.govthiadiazin-2-yl-thiazolidin-4-ones has been efficiently carried out under microwave irradiation. ijpsr.com These examples underscore the potential of microwave heating to facilitate the cyclization reactions required for the formation of the this compound ring system, likely leading to shorter reaction times and improved process efficiency.

Mitsunobu Reaction in Thiadiazinane Cyclocondensation

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a wide range of functional groups, including esters, ethers, and thioethers. organic-chemistry.org This reaction proceeds via a redox process involving triphenylphosphine (B44618) (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, making it particularly useful for controlling stereocenters in complex molecules. organic-chemistry.orgnih.gov

In the context of thiadiazinane synthesis, the Mitsunobu reaction can be employed for the intramolecular cyclization of a suitably functionalized precursor. For instance, a primary alcohol can undergo an intramolecular reaction to form a cyclic ether or, in this case, a thiadiazinane ring. nih.gov The reaction is initiated by the activation of the alcohol by the TPP/DEAD system, forming a good leaving group which is then displaced by a nucleophile present in the same molecule, such as a sulfonamide nitrogen, to effect the cyclocondensation.

The general mechanism involves the formation of a betaine (B1666868) intermediate from TPP and DEAD, which then protonates the nucleophile. wikipedia.org The resulting anion then displaces the activated alcohol in an SN2 fashion. wikipedia.org The reaction is highly reliable and versatile, allowing for the formation of various carbon-heteroatom bonds. nih.gov

Table 1: Key Reagents in Mitsunobu Reaction

| Reagent | Function |

| Triphenylphosphine (TPP) | Reducing agent, activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidizing agent |

| Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent, alternative to DEAD |

| Alcohol | Substrate, source of the electrophilic carbon |

| Nucleophile (e.g., sulfonamide) | Forms the new bond with the alcohol carbon |

Sulfur Fluoride (B91410) Exchange (SuFEx) Chemistry for Thiadiazinane Scaffolds

Sulfur Fluoride Exchange (SuFEx) chemistry is a next-generation click chemistry that utilizes the unique reactivity of sulfur(VI) fluorides. cshl.edusigmaaldrich.commonash.edu This methodology allows for the creation of stable covalent bonds under mild, often metal-free conditions, with high yields and minimal purification. sigmaaldrich.comnih.gov The core principle of SuFEx lies in the balanced stability and reactivity of the S-F bond, which is resistant to many nucleophiles but can be selectively activated to react with others. nih.gov

Key reagents in SuFEx chemistry include sulfuryl fluoride (SO₂F₂), ethenesulfonyl fluoride (ESF), and other sulfonyl fluorides. cshl.edumonash.edu These "SuFEx hubs" can react with a variety of nucleophiles, including amines and phenols, to form sulfonamides and sulfate (B86663) esters, respectively. nih.gov The reaction is often catalyzed by Lewis bases or bifluoride salts. nih.govnih.gov

For the synthesis of thiadiazinane scaffolds, SuFEx chemistry offers a powerful approach. A bifunctional molecule containing two nucleophilic groups, such as a diamine, can be reacted with a SuFEx hub like SO₂F₂ to construct the heterocyclic ring. Primary amines react with SO₂F₂ to form sulfamoyl fluorides, which can then undergo further reactions to yield the desired cyclic sulfamide structure of the this compound. nih.gov

Table 2: Common SuFEx Hubs and Their Applications

| SuFEx Hub | Formula | Typical Application |

| Sulfuryl Fluoride | SO₂F₂ | Synthesis of sulfamoyl fluorides and aryl fluorosulfates nih.gov |

| Ethenesulfonyl Fluoride | CH₂=CHSO₂F | Michael acceptor for incorporating the SO₂F group sigmaaldrich.com |

| 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide | C₇H₇F₂NO₄S₂ | Precursor to ethene-1,1-disulfonyl difluoride (EDSF) for cycloadditions nih.gov |

Functionalization and Derivatization Strategies of the 1,2,5-Thiadiazinane Core

Once the this compound core is synthesized, further functionalization and derivatization can be carried out to create a library of analogs with diverse properties. These modifications can be targeted at the nitrogen, carbon, or sulfur atoms of the heterocyclic ring.

N-Alkylation and N-Acylation Reactions on the Ring Nitrogen Atoms

The nitrogen atoms of the this compound ring are nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netnih.gov For instance, the reaction of an N-unsubstituted thiadiazinane with a bromoacetate (B1195939) can introduce an acetic acid ester moiety onto the nitrogen atom. researchgate.net

N-acylation is another common derivatization strategy, which can be accomplished using acyl chlorides or other activated carboxylic acid derivatives. researchgate.net These reactions introduce an acyl group onto the ring nitrogen, forming an N-acylsulfamide. The choice of acylating agent allows for the introduction of a wide range of functional groups, including those found in amino acids. researchgate.net

Table 3: Examples of N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Bromoacetates | N-Alkylated thiadiazinane researchgate.net |

| N-Alkylation | Alkyl halides | N-Alkylated uracils nih.gov |

| N-Acylation | Acyl chlorides | N-Acylated thiadiazinane researchgate.net |

| N-Acylation | N-protected amino acid fluorides | "β-sultam peptides" researchgate.net |

Substitution Reactions on Ring Carbon and Sulfur Centers

Reactions at the carbon centers are less common but can be achieved under specific conditions. For example, functionalization of the C=N double bond in related 1,2,5-thiadiazole 1,1-dioxides has been reported using Grignard reagents. nih.gov

The sulfur atom in the 1,1-dioxide form is at its highest oxidation state and is generally unreactive towards further oxidation. However, substitution reactions at the sulfur are a key feature of SuFEx chemistry, where the fluoride is displaced by a nucleophile. nih.gov In the context of a pre-formed thiadiazinane ring, reactions directly at the sulfur center are less typical, but the principles of SuFEx can be applied in the ring-forming step itself.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiadiazole and thiadiazinane derivatives.

Key green chemistry approaches include the use of environmentally benign solvents (such as water), solvent-free reaction conditions, microwave-assisted synthesis, and the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.comdntb.gov.ua For example, grinding techniques and ball milling offer solvent-free alternatives to traditional solution-phase synthesis. mdpi.comdntb.gov.ua

In the synthesis of thiadiazinane-related structures, computational studies have shown that water can play an active role in promoting intramolecular cyclization, highlighting its potential as a green solvent. nih.gov The development of catalytic systems, such as the use of molecular iodine or basic alumina (B75360) in the synthesis of 1,2,4-thiadiazoles, also represents a move towards more sustainable synthetic methods. mdpi.com The application of these green principles to the synthesis of this compound and its analogs is an active area of research, with the goal of developing more efficient and environmentally friendly synthetic routes.

Table 4: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Approach | Description | Example Application |

| Solvent-free synthesis | Reactions are conducted without a solvent, often using grinding or ball milling. mdpi.com | Synthesis of naphthopyrans under ball-milling conditions. dntb.gov.ua |

| Aqueous media | Water is used as the reaction solvent. | One-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives. dntb.gov.ua |

| Microwave-assisted synthesis | Microwave irradiation is used to accelerate reaction rates. mdpi.com | Synthesis of pyrano[2,3-d]pyrimidines. dntb.gov.ua |

| Heterogeneous catalysis | A catalyst in a different phase from the reactants is used for easy separation. mdpi.com | Use of basic alumina for the synthesis of 1,2,4-thiadiazoles. mdpi.com |

Iii. Chemical Reactivity and Mechanistic Investigations of 1,2,5 Thiadiazinane 1,1 Dioxide

Fundamental Reaction Pathways of the Thiadiazinane 1,1-dioxide Ring

The fundamental reaction pathways of the 1,2,5-thiadiazinane 1,1-dioxide ring are expected to involve reactions at the nitrogen and carbon atoms, as well as transformations of the sulfonyl group. The saturated nature of the ring distinguishes its reactivity from that of its unsaturated counterparts, such as 1,2,5-thiadiazole (B1195012) 1,1-dioxides.

Limited direct experimental data exists for the nucleophilic and electrophilic reactions of the parent this compound. However, the reactivity of analogous saturated and unsaturated systems allows for the postulation of its reactivity profile. The nitrogen atoms in the ring, influenced by the electron-withdrawing sulfonyl group, are expected to be less nucleophilic than in simple amines. Nevertheless, they may still undergo reactions with strong electrophiles.

Conversely, the carbon atoms adjacent to the nitrogen and sulfur atoms may be susceptible to nucleophilic attack, particularly if activated by appropriate substituents. In unsaturated analogues like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, the C=N double bonds are susceptible to the addition of soft nucleophiles such as alcohols, amines, and primary amides mdpi.com. While the saturated this compound lacks these double bonds, the principle of nucleophilic addition to activated C-N bonds remains a potential reaction pathway.

The sulfur atom in this compound is in its highest oxidation state (+6), making it resistant to further oxidation. Therefore, the primary focus of this section is on the reduction of the sulfonyl group. The reduction of the sulfonyl group in cyclic sulfonamides can be challenging and often requires strong reducing agents.

In the case of the related unsaturated 1,2,5-thiadiazole 1,1-dioxides, reduction to the corresponding dioxothiadiazolidines can be achieved using hydrogen gas with Adam's catalyst (PtO₂). mdpi.com This suggests that the sulfonyl group in the saturated this compound could potentially be reduced under similar harsh conditions.

Ring Transformation and Rearrangement Reactions

Ring transformation and rearrangement reactions represent a fascinating aspect of heterocyclic chemistry, often leading to the formation of novel molecular scaffolds. For the this compound ring, such transformations could involve ring contraction or expansion, driven by various stimuli such as heat or light.

More relevant to the potential reactivity of the 1,2,5-thiadiazinane system are photochemical ring contractions.

Recent studies have demonstrated the photochemical ring contraction of 1,2,6-thiadiazines to 1,2,5-thiadiazole 1-oxides under ambient, aerobic conditions using visible light chemrxiv.orgchemrxiv.orgnih.govmanchester.ac.uk. This process, termed "photochemical ring editing," involves a selective carbon atom excision with complete atom economy chemrxiv.orgchemrxiv.orgnih.govmanchester.ac.uk.

The proposed mechanism for this transformation involves the 1,2,6-thiadiazine acting as a triplet photosensitizer, which generates singlet oxygen (¹O₂) from atmospheric oxygen (³O₂) chemrxiv.orgchemrxiv.orgresearchgate.net. The highly reactive singlet oxygen then engages in a chemoselective [3+2] cycloaddition with the thiadiazine to form an endoperoxide intermediate chemrxiv.orgmanchester.ac.ukresearchgate.nethw.ac.ukresearchgate.net. This intermediate subsequently undergoes a ring contraction, excising a carbon atom and forming the five-membered 1,2,5-thiadiazole 1-oxide ring chemrxiv.orgmanchester.ac.ukresearchgate.nethw.ac.ukresearchgate.net.

Computational studies have provided a detailed free energy profile for this reaction cascade, supporting the proposed mechanism researchgate.net. The initial addition of ¹O₂ to the thiadiazine can proceed through a concerted [3+2] addition or a stepwise mechanism to form a common endoperoxide intermediate. Subsequent cleavage of the O-O bond in the endoperoxide is coupled with the ring contraction in a single step researchgate.net.

While this photochemical ring editing has been demonstrated for unsaturated 1,2,6-thiadiazines, the applicability of such a transformation to the saturated this compound system remains an open area of investigation. The absence of the extended π-system in the saturated ring would likely alter its photochemical properties and its reactivity towards singlet oxygen.

Reaction Kinetics and Thermodynamic Considerations

There is a notable absence of specific experimental data on the reaction kinetics and thermodynamics of this compound in the scientific literature. General principles of chemical kinetics suggest that reaction rates will be dependent on factors such as temperature, concentration of reactants, and the presence of catalysts fu-berlin.de.

Thermodynamic data, such as the enthalpy and entropy of reaction, would provide insights into the feasibility and spontaneity of potential reactions of this compound. Standard thermodynamic data tables for common substances can be used as a reference for estimating the thermodynamic properties of reactants and products wayne.edu. However, for novel compounds like this compound, these values would need to be determined experimentally or through high-level computational methods.

Information regarding the chemical reactivity of this compound is not available in the reviewed scientific literature.

Extensive searches for detailed research findings on the chemical reactivity and mechanistic investigations specifically concerning this compound did not yield relevant results. The available scientific articles and chemical databases primarily focus on related, but structurally distinct, heterocyclic compounds such as 1,2,5-thiadiazole 1,1-dioxides, 1,2-thiazinane 1,1-dioxides, and 1,2,4-thiadiazinane 1,1-dioxides.

Consequently, a detailed analysis of the role of the sulfonyl group in directing the reactivity of the specific this compound scaffold, as requested, cannot be provided at this time. Information on reaction mechanisms, electronic effects, steric influences, or comparative reactivity for this particular compound is not present in the accessible literature.

Iv. Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is the most powerful tool for determining the solution-state structure of 1,2,5-thiadiazinane 1,1-dioxide, providing detailed information about its atomic connectivity, proton and carbon environments, and stereochemistry.

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of protons within a molecule based on their unique chemical environments. For this compound, the spectrum would be expected to show signals for the protons on the two methylene (B1212753) (CH₂) groups of the carbon backbone and the protons attached to the nitrogen atoms (N-H).

The chemical shifts of the methylene protons are influenced by the adjacent electronegative nitrogen atoms and the sulfonyl group. In related N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides (a five-membered ring analog), the methylene protons appear as multiplets in the range of 3.6 to 4.2 ppm. mdpi.com For the six-membered ring of this compound, the protons at the C3 and C6 positions would likely resonate in a similar region. The protons attached to the nitrogen atoms (N-H) would typically appear as broader signals, with chemical shifts that can vary depending on the solvent and concentration.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Methylene Protons (CH ₂-N) | 3.5 - 4.0 | Triplet or Multiplet | Chemical shift influenced by adjacent nitrogen and sulfonyl group. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, two signals would be expected in the ¹³C NMR spectrum, corresponding to the two equivalent methylene carbons (C3 and C6).

In studies of related compounds such as tetrahydro-2H-1,2,4-thiadiazine-1,1-dioxide and N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, the carbon atoms adjacent to nitrogen and the sulfonyl group typically appear in the range of 40-60 ppm. mdpi.comnih.gov For 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the carbon signals are observed further downfield (150–170 ppm) due to their aromatic nature. nih.gov

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's connectivity and spatial arrangement. princeton.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the N-H protons and the adjacent CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. emerypharma.com This would definitively link the proton signals of the C3 and C6 methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying longer-range connectivity and assigning quaternary carbons (if present in derivatives). emerypharma.comyoutube.com In the parent compound, HMBC could show correlations from the methylene protons to the other methylene carbon across the ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. bdu.ac.insu.se

For this compound, the most characteristic vibrations are those of the sulfonyl (SO₂) group and the N-H bonds. The sulfonyl group gives rise to two strong, distinct stretching bands: an asymmetric stretch and a symmetric stretch. These are typically observed in the ranges of 1375–1300 cm⁻¹ and 1170–1120 cm⁻¹, respectively, in related sulfamides. mdpi.com The N-H stretching vibration would appear as a band in the region of 3400–3200 cm⁻¹. mdpi.com

Table 3: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1375 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1170 - 1120 | Strong |

| Amide (N-H) | Stretch | 3400 - 3200 | Medium-Strong |

Raman spectroscopy provides complementary information and is particularly useful for analyzing the symmetric vibrations of the molecule. nih.gov

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

Mass Spectrometry (MS): Standard MS would show the molecular ion peak [M]⁺ or, more commonly in soft ionization techniques, the protonated molecule [M+H]⁺. For this compound (C₃H₈N₂O₂S), the exact mass is 136.0306 g/mol . Analysis of the fragmentation pattern provides structural clues; a common fragmentation pathway for such compounds is the loss of sulfur dioxide (SO₂). mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with very high accuracy, allowing for the unambiguous determination of the molecular formula. wiley.com This would confirm the elemental composition as C₃H₈N₂O₂S, distinguishing it from any other isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates a mixture of compounds by liquid chromatography before detection by mass spectrometry. nih.gov LC-MS is invaluable for analyzing the purity of a sample and for identifying and characterizing any related impurities or metabolites. lcms.cz

Table 4: Expected Mass Spectrometry Data for this compound

| Analysis Type | Information Obtained | Expected Value/Result |

|---|---|---|

| MS (e.g., ESI+) | Molecular Weight | m/z 137.0379 for [M+H]⁺ |

| HRMS | Elemental Composition | C₃H₈N₂O₂S confirmed |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms.

For this compound, a crystal structure would provide:

Absolute Configuration: Unambiguous determination of the spatial arrangement of atoms.

Conformation: Confirmation of the ring's conformation (e.g., chair, boat, or twist-boat). For similar six-membered rings, a chair conformation is often the most stable. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, N-S, S-O) and angles within the molecule. Structural data from related 1,2,5-thiadiazole 1,1-dioxides can provide expected values for the S-O and S-N bond lengths. nih.gov

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing details about hydrogen bonding (involving the N-H and SO₂ groups) and other non-covalent interactions.

This technique provides the ultimate proof of structure, complementing the data obtained from spectroscopic methods performed in solution.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, encompassing Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is fundamental in determining the absolute configuration of chiral molecules. These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The specific rotation, [α], at a specific wavelength (commonly the sodium D-line, 589 nm), provides crucial information for the stereochemical assignment of enantiomers. For derivatives of this compound, the sign and magnitude of the specific rotation are directly correlated with the absolute configuration at the chiral centers.

While specific Circular Dichroism (CD) data for this compound is not extensively documented in the public domain, the principles of ORD are well-demonstrated in the characterization of structurally similar N-substituted 1,2,5-thiadiazolidine 1,1-dioxides. Research on these related five-membered ring systems showcases the utility of chiroptical measurements in assigning stereochemistry. For instance, the specific rotation of various synthesized derivatives has been instrumental in confirming their enantiomeric purity and assigning their absolute configurations. mdpi.com

The stereochemical assignment is based on the principle that enantiomers rotate plane-polarized light to an equal but opposite extent. Therefore, by measuring the specific rotation, researchers can distinguish between enantiomeric pairs and, by comparing the data with known standards or theoretical models, assign the absolute configuration (R or S) to the stereogenic centers within the molecule.

Table 1: Optical Rotation Data for Selected N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxide Derivatives

| Compound | Specific Rotation [α]D | Concentration (c) | Solvent |

| (N²-(2'S)-Propionic acid methyl ester, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide | -34° | 1 | MeOH |

| [N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | -14° | 1 | MeOH |

| (N²-(2'S)-Bis(1',3'-methoxycarbonyl)ethyl), N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide | +38° | 1 | MeOH |

| (N²-(2'S')-Bis(1',4'-methoxycarbonyl)propyl, N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1- dioxide | +38° | 1 | MeOH |

| N²-(2'S')-bis(1',4'-methoxycarbonyl)propyl] 1,2,5-thiadiazolidine 1,1-dioxide | +67° | 1 | MeOH |

Data sourced from a study on N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides. mdpi.com

Application of Spectroscopic Data to Elucidate Derivatives' Structures

The structural elucidation of this compound derivatives is a multi-faceted process that integrates data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique insights into the molecular framework, and together they allow for an unambiguous determination of the structure.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The characteristic stretching frequencies of the sulfonyl group (SO₂) in the this compound ring are typically observed in the regions of 1390-1360 cm⁻¹ and 1170-1120 cm⁻¹. mdpi.com Additionally, the presence of other functional groups, such as carbonyls (C=O) from ester or amide moieties, and N-H bonds, can be readily identified by their characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy reveals the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity through techniques like the Nuclear Overhauser Effect (NOE).

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms within the this compound ring are particularly informative.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy.

The following table presents a selection of spectroscopic data for a representative derivative, illustrating how these techniques are collectively used for structural confirmation.

Table 2: Spectroscopic Data for (N²-(2'S)-Bis(1',3'-methoxycarbonyl)ethyl), N⁵-tert-butyloxycarbonyl)-1,2,5-thiadiazolidine-1,1-dioxide

| Spectroscopic Technique | Observed Data | Interpretation |

| IR (KBr) ν cm⁻¹ | 1754, 1751, 1710 (C=O), 1390 and 1150 (SO₂) | Presence of ester carbonyl groups and the characteristic sulfonyl group of the thiadiazolidine dioxide ring. |

| ¹H-NMR (CDCl₃) δ ppm | 4.30 (m, 1H), 3.70-3.80 (2s, 6H), 3.95 (t, J=6.4Hz, 2H), 3.55 (t, J=6.4 Hz, 2H), 3.50 (ddd, J=17.2, 7.1, 4.5 Hz, 2H), 1,50 (s, 9H) | Provides a detailed map of the proton environments and their connectivities, confirming the substituted ethyl and tert-butyloxycarbonyl groups. |

| ¹³C-NMR (CDCl₃) δ ppm | 177, 171, 150, 85, 57, 53, 52, 43, 39, 28, 25 | Confirms the number and types of carbon atoms, including those in the carbonyl groups, the heterocyclic ring, and the substituent groups. |

| MS (NOBA, FAB>0) | 367 [M+H]⁺, 267 | Indicates a molecular weight of 366 g/mol and provides fragmentation information consistent with the proposed structure. |

Data sourced from a study on N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides. mdpi.com

Through the synergistic application of these spectroscopic methods, the precise chemical structure and stereochemistry of novel this compound derivatives can be unequivocally established.

{"error": "Failed to generate response. Please try again."}

V. Theoretical and Computational Chemistry of 1,2,5 Thiadiazinane 1,1 Dioxide

Intermolecular Interactions and Hydrogen Bonding Networks

Detailed research findings and data tables regarding the intermolecular interactions and hydrogen bonding networks of 1,2,5-Thiadiazinane 1,1-dioxide are not available in the current body of scientific literature. Computational and crystallographic studies specifically focused on this compound have not been identified.

Vi. Advanced Chemical Applications and Material Science Prospects of Thiadiazinane 1,1 Dioxides

Thiadiazinane 1,1-dioxide as Scaffolds in Organic Synthesis

The inherent structural features of the thiadiazinane 1,1-dioxide ring system, including its non-planar geometry and the presence of multiple functionalization points, establish it as a valuable scaffold in synthetic chemistry. This scaffold can act as a bioisostere for urea, expanding the carbonyl moiety into a three-dimensional space, which is advantageous for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Building Blocks for Complex Molecular Architectures

Thiadiazinane 1,1-dioxides serve as foundational frameworks for constructing intricate molecular structures. Their cyclic sulfamide (B24259) nature offers opportunities for creating diverse derivatives with potential applications in various fields. A notable example from a related isomer class is Verubecestat (MK-8931), a 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative. nih.govcapes.gov.br This compound was developed as a high-affinity inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. nih.govresearchgate.net

The development of Verubecestat highlights the utility of the thiadiazinane dioxide core in drug design. nih.gov The core's two hydrogen-bond donors can interact with active site residues of enzymes, such as the catalytic aspartate residues in BACE1. acs.org Furthermore, substituents can be precisely positioned on the ring to occupy specific pockets within a target protein, as demonstrated by the pseudoaxial orientation of the fluorophenyl group in Verubecestat, which fits into the hydrophobic S1 pocket of BACE1. acs.org This strategic use of the scaffold allows for the creation of potent and selective inhibitors for therapeutic applications.

Table 1: Key Thiadiazinane 1,1-Dioxide Derivatives in Complex Synthesis

| Compound Name | Isomer Class | Application/Significance | Key Structural Feature |

|---|---|---|---|

| Verubecestat (MK-8931) | 1,2,4-Thiadiazinane 1,1-dioxide | High-affinity BACE1 inhibitor for Alzheimer's disease research. nih.govresearchgate.net | Iminothiadiazinane dioxide core with diaryl amide substitution. nih.gov |

Intermediates in the Synthesis of Other Heterocyclic Systems

The thiadiazinane 1,1-dioxide ring can be chemically transformed, serving as a precursor for other heterocyclic structures. For instance, research has shown that 1,2,6-thiadiazines can undergo a photochemical ring contraction to yield 1,2,5-thiadiazole (B1195012) 1-oxides. researchgate.net This process involves a reaction with visible light and molecular oxygen, leading to the selective excision of a carbon atom from the six-membered ring to form a five-membered one. researchgate.net Such transformations are valuable as they provide access to novel or difficult-to-synthesize heterocyclic scaffolds. researchgate.net

Furthermore, the synthesis of fused heterocyclic systems can originate from thiadiazinane dioxide precursors. The ring closure of ethyl 3-aminopyrazole-4-carboxylate with sulfamoyl chloride, for example, yields a fused pyrazolo[3,4-c] rsc.orgresearchgate.netthiadiazine derivative, demonstrating the role of these compounds in building more complex, polycyclic systems. nih.gov

Exploration in Materials Science

The unique structural and electronic properties of thiadiazinane 1,1-dioxides and their relatives, the thiadiazoles, make them promising candidates for the development of advanced materials. The presence of the sulfonyl group (SO₂) provides a strong electron-withdrawing character, which is a key feature for designing materials with specific electronic and optical properties.

Design and Synthesis of Functional Molecular Materials

The 1,2,5-thiadiazole 1,1-dioxide moiety, a close relative of the titular compound, is particularly noted for its potential in creating functional molecular materials. nih.gov These heterocycles are prime candidates for designing switchable materials due to their electrochemical properties. nih.gov The unique ring structure of compounds like 1,2,6-thiadiazinane 1,1-dioxide is also being explored for developing new materials with specific electronic or mechanical properties, with potential applications in polymer science and nanotechnology. The ability to systematically modify the thiadiazinane scaffold allows for the fine-tuning of bulk properties, a concept known as "molecular engineering". jhuapl.edu

Applications in Organic Electronics and Spintronics

While direct applications of 1,2,5-thiadiazinane 1,1-dioxide in organic electronics are still emerging, the broader family of organic molecules containing N and S atoms is widely studied for technological applications such as OLEDs and organic conducting materials. nih.gov The electron-deficient nature of the thiadiazole ring, imparted by the sulfonyl group, is a crucial feature for designing n-type organic semiconductors. The development of dyes based on thiadiazole derivatives for electronic applications underscores the potential of these scaffolds. scielo.org.mxjmcs.org.mx The structural versatility of these compounds allows for the tuning of their electronic properties, which is essential for their integration into electronic devices. jmcs.org.mx

Potential as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are critical for technologies like optical switching and signal processing. scielo.org.mx Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO properties. The electron-withdrawing thiadiazole ring can serve as an effective π-spacer or acceptor unit in such systems. scielo.org.mxjmcs.org.mx

Quantum chemical studies on phenoxazine-based dyes incorporating thiadiazole derivatives as π-spacers have shown promising results. scielo.org.mx By modifying the π-spacer with different thiadiazole units, researchers have been able to significantly reduce the HOMO-LUMO gap and increase the molecular polarizability (α) and first hyperpolarizability (β), which are key indicators of NLO activity. scielo.org.mxjmcs.org.mx These findings suggest that incorporating the thiadiazinane 1,1-dioxide scaffold into similar D-π-A molecular designs could lead to a new class of materials with substantial NLO properties.

Table 2: Calculated NLO Properties of Thiadiazole-Based Dyes

| Dye System | Key Feature | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Dye 1 (Reference) | Basic phenoxazine (B87303) structure | 2.455 | 13660.62 |

| Dye 5 | Modified with advanced thiadiazole spacer | 1.261 | 295926.1 |

Data derived from quantum chemical studies on phenoxazine-based dyes with thiadiazole π-spacers, demonstrating the potential for tuning NLO properties. scielo.org.mx

Coordination Chemistry: Thiadiazinane 1,1-dioxide as Ligands

The field of coordination chemistry has found a versatile building block in 1,2,5-thiadiazole 1,1-dioxides, a closely related and more extensively studied analogue of the this compound core. These compounds possess functionalities that make them excellent candidates for constructing mixed organic-inorganic coordination systems. nih.gov

Derivatives of the 1,2,5-thiadiazole 1,1-dioxide ring system demonstrate a notable ability to act as ligands in the formation of metal complexes. The nitrogen atoms within the heterocyclic structure are capable of forming stable complexes with d-block metal ions. nih.gov Simultaneously, the oxygen atoms of the sulfonyl group (dioxide) can engage in electrostatic interactions, particularly with alkali metal ions. nih.gov This dual-coordination capability allows these molecules to act as versatile building blocks in supramolecular chemistry.

For instance, when fused to other aromatic systems like 1,10-phenanthroline, the resulting molecule, nih.govnih.govthiadiazolo[3,4-f] nih.govresearchgate.netphenanthroline 2,2-dioxide (1,10-tdapO₂), embodies all the necessary features for creating mixed organic-inorganic coordination frameworks. nih.gov The phenanthroline backbone provides a classic chelation site for d-block metals, while the dioxothiadiazole moiety offers sites for other interactions. nih.gov This multi-functionality is crucial for designing complex molecular materials. Research has also been conducted on metal complexes of 2,5-diamino-1,3,4-thiadiazole, where the ligand coordinates to metal ions like Co(II), Ni(II), and Cu(II) through the sulfur and nitrogen atoms of the amine groups. researchgate.net

| Ligand Type | Interacting Metal Ions | Coordination Sites | Reference |

| 1,2,5-Thiadiazole 1,1-dioxide derivatives | d-block metal ions | Heterocyclic Nitrogen atoms | nih.gov |

| 1,2,5-Thiadiazole 1,1-dioxide derivatives | Alkali metal ions | Sulfonyl Oxygen atoms (electrostatic) | nih.gov |

| 2,5-Diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Sulfur and Amine Nitrogen atoms | researchgate.net |

A significant area of research for 1,2,5-thiadiazole 1,1-dioxides is in the field of molecular magnetism, focusing on their persistent organic radicals and the resulting magnetic properties of their radical anions and metal complexes. nih.govnih.gov These compounds can be readily reduced to form stable radical anions, where the unpaired electron spin is often delocalized over an extended aromatic system, enhancing stability. nih.gov

The magnetic properties of these radical anions have been investigated in salts formed with alkali metals and in coordination compounds with d-block metals. nih.govnih.gov The study of these properties is fundamental to the development of functional molecular materials that could exhibit switchable physical characteristics. nih.govresearchgate.net The radical anion of tetraiodotetraazapentacene, a related azaacene, has been characterized by electron paramagnetic resonance (EPR) spectroscopy, confirming the delocalization of spin density. nih.gov Similarly, studies on various benzotriazinyl radicals have revealed a range of low-dimensional magnetic properties. researchgate.net The investigation of metal complexes, such as those involving iron(II) and cobalt(II), often reveals significant magnetic anisotropy, a key property for the development of single-molecule magnets (SMMs). nih.govresearchgate.net

Catalytic Applications and Reaction Mediums

While the primary focus has been on their medicinal and material science applications, thiadiazine derivatives have shown utility in catalytic processes. In a notable example of photochemical ring editing, 1,2,6-thiadiazines have been shown to act as triplet photosensitizers. chemrxiv.org Under visible light and in the presence of molecular oxygen, they facilitate the production of singlet oxygen. This species then engages in a chemoselective [3+2] cycloaddition with the thiadiazine substrate, leading to a ring-contraction cascade that quantitatively converts 1,2,6-thiadiazines into 1,2,5-thiadiazole 1-oxides. chemrxiv.org This process highlights the potential of the thiadiazine scaffold to participate in and catalyze complex chemical transformations under mild, aerobic conditions. chemrxiv.org

Chemical Biology Probes and Mechanistic Studies

The thiadiazinane 1,1-dioxide scaffold and its analogues are of significant interest in chemical biology and medicinal chemistry. They serve as powerful tools for probing biological systems and as core structures for developing therapeutic agents.

Derivatives of thiadiazinane 1,1-dioxides have been designed as potent and selective inhibitors for various enzymes and as ligands for receptors. The scaffold is recognized for its ability to dock to the active sites of target proteins in a predictable, substrate-like manner. nih.gov

A prominent example is the development of 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivatives as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. acs.org X-ray cocrystal structures have provided detailed insights into the binding interactions. The two hydrogen-bond donors from the iminothiadiazinane dioxide core form crucial hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. acs.org The phenyl group of the inhibitor projects into the hydrophobic S1 pocket, establishing favorable interactions with surrounding residues. acs.org

Similarly, the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been used to probe the S and S' subsites of serine proteases like human leukocyte elastase (HLE), proteinase 3 (PR-3), and cathepsin G (Cat G). nih.govnih.gov These inhibitors interact with both the non-primed (S) and primed (S') subsites of the enzymes, a strategy that can lead to enhanced potency and selectivity. nih.gov

| Compound Scaffold | Molecular Target | Key Interactions | Reference |

| 3-Imino-1,2,4-thiadiazinane 1,1-dioxide | BACE1 | H-bonds with catalytic Asp32 and Asp228; Phenyl group in S1 pocket. | acs.org |

| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide | Serine Proteases (HLE, PR-3, Cat G) | Interaction with both S and S' subsites of the enzyme active site. | nih.gov |

| 1,2,5-Thiadiazole Derivatives | Human 5-HT1A Receptors | Selective binding as agonists or antagonists. | nih.gov |

Building on the understanding of molecular interactions, numerous structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of thiadiazinane 1,1-dioxide derivatives. These studies systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

For BACE1 inhibitors based on the 3-imino-1,2,4-thiadiazinane 1,1-dioxide core, SAR studies revealed that incorporating a diaryl amide motif significantly increased BACE1 affinity and provided exceptional selectivity over related proteases like Cathepsin D. acs.org The optimization of substituents on the heterocyclic core and appended groups is guided by the desire to maximize favorable interactions with the enzyme's active site, as revealed by structural biology. acs.org

SAR studies have also been crucial in the development of 1,2,5-thiadiazole derivatives as potent histamine (B1213489) H2-receptor antagonists and as selective ligands for human 5-HT1A receptors. nih.govnih.gov For example, linking amino acid derivatives to a 1,2,5-thiadiazol-3-yl-piperazine core generated compounds with high affinity and selectivity for 5-HT1A receptors over other targets like alpha1-adrenergic and dopamine (B1211576) receptors. nih.gov Such studies are essential for fine-tuning the pharmacological profile of these compounds, paving the way for their potential use as therapeutic agents. researchgate.netresearchgate.net

Chemical Transformation in Biological Mimicking Systems (e.g., hydrolysis leading to chemical species)

The stability and transformation of the this compound ring system in aqueous environments that mimic biological conditions are critical for its potential applications in medicinal chemistry and material science. As a cyclic sulfamide, its behavior is governed by the inherent reactivity of the sulfonyl group and the conformational dynamics of the six-membered ring. While specific research on the hydrolysis of the parent this compound is limited, the general chemical principles of related structures, such as acyclic and other cyclic sulfonamides, provide a foundational understanding of its potential transformation pathways.

In biological systems, hydrolysis is a key metabolic process. For the this compound scaffold, the primary sites susceptible to hydrolytic cleavage are the sulfur-nitrogen (S-N) bonds. The lone pair of electrons on the nitrogen atoms can initiate nucleophilic attack, or the sulfur atom can be the subject of nucleophilic attack by water or hydroxide (B78521) ions. The rate and mechanism of this hydrolysis are expected to be significantly influenced by the pH of the surrounding medium.

Under neutral or basic conditions, which are prevalent in many biological compartments, the hydrolysis of the S-N bond would likely proceed via nucleophilic attack of a hydroxide ion on the sulfur atom. This would lead to the opening of the heterocyclic ring. Acidic conditions could also facilitate hydrolysis by protonating the nitrogen atoms, making the sulfur atom more electrophilic and susceptible to attack by water molecules.

The expected hydrolysis of this compound would result in the formation of linear sulfonamide derivatives. The initial ring-opening would likely yield a sulfamic acid derivative of a diamine. For instance, the cleavage of one S-N bond would produce a linear aminoethanesulfamic acid derivative. Subsequent hydrolysis of the second S-N bond could lead to the complete breakdown of the sulfamide moiety, yielding sulfamic acid and the corresponding diamine.

The following table provides a hypothetical overview of the potential hydrolysis products of this compound under different pH conditions, based on the general reactivity of cyclic sulfamides. It is important to note that this is a theoretical projection and awaits experimental verification.

| Condition | Proposed Reaction | Potential Major Products |

| Neutral (pH ~7) | Slow hydrolysis | Linear aminoethanesulfamic acid derivatives |

| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Linear aminoethanesulfamic acid derivatives, Sulfamic acid, Diamine salts |

| Basic (pH > 7) | Base-catalyzed hydrolysis | Salts of linear aminoethanesulfamic acid derivatives, Sulfamate salts |

Further research, including kinetic studies and product analysis under conditions that closely mimic various biological environments, is necessary to fully elucidate the chemical transformations of this compound and to accurately predict its stability and degradation profile in vivo. Computational studies could also provide valuable insights into the reaction mechanisms and energetics of its hydrolysis.

Vii. Future Directions in 1,2,5 Thiadiazinane 1,1 Dioxide Research

Development of Novel and Sustainable Synthetic Methodologies

The primary and most crucial future direction is the development of a viable synthetic route to the 1,2,5-thiadiazinane 1,1-dioxide core. Currently, no methods for its preparation are known. Future research would need to focus on pioneering novel synthetic strategies. Initial efforts could hypothetically involve cycloaddition reactions or the ring-closing of acyclic precursors containing the requisite N-N and S-C-N linkages. A key challenge will be controlling the regioselectivity to form the 1,2,5-isomer over other more common arrangements.

Once an initial synthesis is established, the focus would shift to creating sustainable and efficient methodologies. This would involve exploring "green chemistry" principles, such as:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Employing catalytic (as opposed to stoichiometric) reagents to reduce waste and improve reaction efficiency. This could include transition-metal catalysis or organocatalysis.

Benign Solvents: Utilizing environmentally friendly solvents like water, ethanol, or supercritical fluids to replace hazardous organic solvents.

A hypothetical comparison of potential synthetic approaches is presented in Table 1.

Table 1: Hypothetical Synthetic Approaches to this compound

| Synthetic Strategy | Potential Precursors | Key Challenges | Sustainability Aspect |

|---|---|---|---|

| Cyclocondensation | A 1,2-diaminoethane derivative and a sulfur-containing dielectrophile | Regiocontrol to achieve the 1,2,5-isomer; stability of precursors. | Could be designed as a one-pot reaction, improving efficiency. |

| Intramolecular Cyclization | An acyclic N-(2-aminoethyl)sulfamide derivative | Synthesis of the linear precursor; potential for competing side reactions. | May allow for metal-free cyclization conditions. |

| Ring Expansion | A five-membered cyclic precursor (e.g., a 1,2,5-thiadiazolidine derivative) | Development of novel ring-expansion methodologies; substrate availability. | Could leverage existing synthesis knowledge for smaller rings. |

Advanced Mechanistic Insights via Time-Resolved Spectroscopy and In Situ Techniques

Once synthetic routes are available, understanding the reaction mechanisms will be paramount for optimization and further development. Advanced spectroscopic techniques would be essential. Time-resolved spectroscopy, such as femtosecond transient absorption, could be employed to observe the formation and decay of short-lived intermediates during the cyclization process. This would provide critical data on reaction kinetics and transition states.

In situ techniques like ReactIR (in situ Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) would allow for real-time monitoring of reaction progress. These methods can track the concentration of reactants, intermediates, and products without the need for sampling, offering a detailed picture of the reaction profile under various conditions. This data is invaluable for identifying rate-limiting steps and optimizing parameters like temperature, pressure, and catalyst loading.

Rational Design of Thiadiazinane-based Materials with Tunable Properties

With a robust understanding of the synthesis and reactivity of the this compound core, the next frontier would be its incorporation into functional materials. The saturated, non-aromatic nature of the ring and the presence of the sulfamide (B24259) group suggest potential for creating materials with unique three-dimensional structures and hydrogen-bonding capabilities.

Rational design would involve computational modeling to predict the properties of polymers or metal-organic frameworks (MOFs) incorporating the thiadiazinane unit. By modifying substituents on the ring's carbon and nitrogen atoms, properties such as solubility, thermal stability, and electronic character could be tuned. For example, introducing chiral substituents could lead to novel materials for asymmetric catalysis or separation science.

Integration of Artificial Intelligence and Machine Learning in Thiadiazinane Research

Artificial intelligence (AI) and machine learning (ML) could significantly accelerate the exploration of this compound chemistry. Given the lack of existing data, initial efforts would involve creating a theoretical dataset using high-throughput computational chemistry (e.g., Density Functional Theory).

Potential applications of AI and ML include:

Reaction Prediction: Training ML models to predict the outcomes of novel synthetic reactions, thereby guiding experimental efforts toward the most promising routes.

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and electronic properties of hypothetical derivatives. This would enable the virtual screening of large libraries of compounds to identify candidates with desired characteristics for specific applications.

De Novo Design: Using generative AI models to design new thiadiazinane-based molecules with optimized properties, potentially leading to the discovery of novel materials or pharmacophores that would not be intuitively obvious to a human chemist.

Exploration of New Chemical Space through Diversification of the Thiadiazinane Core

The final future direction would be to use the this compound scaffold as a building block to explore new areas of chemical space. This involves creating a diverse library of derivatives through various chemical transformations.

Key diversification strategies would include:

N-Functionalization: Alkylation, acylation, or arylation of the nitrogen atoms to introduce a wide range of functional groups.

C-Functionalization: Developing methods for the selective functionalization of the carbon backbone of the ring.

Fused Systems: Synthesizing bicyclic or polycyclic systems where the thiadiazinane ring is fused to other carbocyclic or heterocyclic rings, creating more rigid and complex molecular architectures.

Table 2 outlines a hypothetical plan for exploring this new chemical space.

Table 2: Strategies for Diversification of the this compound Core

| Diversification Method | Reagents/Conditions | Target Properties | Potential Applications |

|---|---|---|---|

| N-Alkylation/Arylation | Alkyl halides, Arylboronic acids (Buchwald-Hartwig coupling) | Modulate solubility, lipophilicity, and steric bulk. | Medicinal chemistry scaffolds, building blocks for materials. |

| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Introduce functional groups directly onto the carbon backbone. | Late-stage modification of complex molecules. |

| Annulation Reactions | Dienophiles, dielectrophiles | Create fused heterocyclic systems. | Novel dyes, electronic materials, complex drug analogues. |

Q & A

Basic: What are the common synthetic routes for 1,2,5-thiadiazinane 1,1-dioxide and its derivatives?

Methodological Answer:

The synthesis of this compound derivatives often involves multi-component reactions and catalytic strategies:

- Three-component SuFEx reaction : Ethene sulfonyl fluorides react with amines (e.g., formaldehyde, DBM) and methylene bridge sources (e.g., DCM) under DBU catalysis to yield 1,2,4-thiadiazinane 1,1-dioxides. Optimized conditions include ambient temperature and short reaction times .

- Enantioselective synthesis : Transition metal-catalyzed additions to thiadiazole rings produce chiral dihydrothiadiazole-diones with high enantiomeric excess. For example, copper or palladium catalysts enable asymmetric functionalization .

- Derivatization via substitution : Methyl or aryl groups are introduced by reacting thiadiazole precursors with alkylating agents or electrophiles. For instance, 2-methyl derivatives are synthesized by substituting thiadiazolidine with methyl iodide .

Basic: What characterization techniques are essential for confirming the structure of this compound derivatives?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR identify substituent patterns and ring conformations. For example, methyl groups in 2-methyl derivatives show distinct singlet peaks at δ 2.5–3.0 ppm .

- X-ray crystallography : Resolves stereochemistry and bond angles. Studies on phenanthroline-fused derivatives revealed planar configurations and sulfone moiety geometry .

- Infrared (IR) spectroscopy : Confirms sulfone (S=O) stretching vibrations at ~1150–1300 cm .

- Mass spectrometry : High-resolution MS validates molecular formulas, e.g., [M+H] peaks for CHNOS at m/z 150.2 .

Advanced: How does the sulfone moiety influence the electronic properties of this compound?

Methodological Answer:

The sulfone group acts as a strong electron-withdrawing unit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.